molecular formula C9H6FNO2 B1341778 5-fluoro-1H-indole-3-carboxylic acid CAS No. 23077-43-2

5-fluoro-1H-indole-3-carboxylic acid

Cat. No. B1341778
CAS RN: 23077-43-2
M. Wt: 179.15 g/mol
InChI Key: SDZBAXLIHRBNOV-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-3-carboxylic acid is an indolyl carboxylic acid . It is a synthetic cannabinoid with a quinoline substructure .


Synthesis Analysis

The synthesis of indole derivatives has been a significant area of research due to their prevalence in natural products and drugs . The Fischer indole synthesis method has been used to create tricyclic indole derivatives . Another method involves the use of methanesulfonic acid under reflux in methanol . The synthesis of 5-fluoro-1H-indole-3-carboxylic acid involves making the aqueous layer acidic with concentrated hydrochloric acid, followed by extraction with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-indole-3-carboxylic acid can be represented by the linear formula C9H6FNO2 . The InChI code for this compound is 1S/C9H6FNO2/c10-5-1-2-8-6 (3-5)7 (4-11-8)9 (12)13/h1-4,11H, (H,12,13) .


Chemical Reactions Analysis

The predominant metabolic pathway for 5-fluoro-1H-indole-3-carboxylic acid involves ester hydrolysis, yielding a variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites . Oxidation with or without glucuronidation generates the majority of these metabolites . The compound also undergoes epoxide formation followed by internal hydrolysis and produces a cysteine conjugate .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .

Future Directions

The application of indole derivatives for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . Future research may focus on the construction of indoles as a moiety in selected alkaloids . Additionally, the compound’s metabolic profiles suggest that it could be incorporated into analytical methods for urine to document intake .

Mechanism of Action

Target of Action

5-Fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects .

Biochemical Pathways

Indole derivatives, including 5-Fluoro-1H-indole-3-carboxylic acid, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects are diverse, given the broad spectrum of biological activities associated with indole derivatives .

Pharmacokinetics

The physicochemical properties of indole derivatives can influence their bioavailability .

Result of Action

The molecular and cellular effects of 5-Fluoro-1H-indole-3-carboxylic acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Action Environment

The action, efficacy, and stability of 5-Fluoro-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s storage temperature can affect its stability

properties

IUPAC Name

5-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZBAXLIHRBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590780
Record name 5-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-indole-3-carboxylic acid

CAS RN

23077-43-2
Record name 5-Fluoro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23077-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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